CP-07

Description

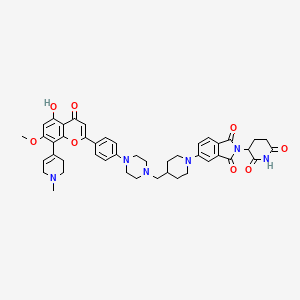

Molecular Architecture and Functional Group Analysis

The compound features a multicomponent architecture comprising an isoindole-1,3-dione core, a 2,6-dioxopiperidin-3-yl substituent, and a chromen-4-one system connected via piperazine and piperidine linkers. Key functional groups include:

The isoindole-1,3-dione core adopts a planar configuration, stabilized by conjugated π-electrons across the fused aromatic and ketone systems. The 2,6-dioxopiperidin-3-yl group introduces stereochemical complexity, with the (3R) configuration likely favoring interactions with cereblon (CRBN), a common E3 ligase target in PROTAC® molecules. The chromen-4-one moiety, substituted with methoxy and hydroxyl groups, contributes to redox activity and π-stacking potential.

Crystallographic and Spectroscopic Elucidation

X-ray diffraction studies of analogous phthalimide derivatives reveal monoclinic crystal systems (space group P2₁/c) with unit cell parameters a = 6.795 Å, b = 5.109 Å, c = 30.011 Å, and β = 90.31°. While direct crystallographic data for this compound are unavailable, its structural analogs exhibit:

The infrared spectrum of related phthalimides shows strong carbonyl stretches at 1745 cm⁻¹, consistent with the isoindole-1,3-dione moiety. Nuclear Overhauser effect (NOE) correlations in NMR spectra suggest proximal aromatic protons on the chromenone and piperazine rings, indicating a folded conformation in solution.

Conformational Dynamics and Stereochemical Considerations

The compound exhibits three distinct conformational regimes:

Piperazine-Piperidine Linker Flexibility

The –CH₂– spacer between piperazine and piperidine permits rotation (ΔG‡ ≈ 8–12 kcal/mol), enabling adaptive binding to biological targets. Molecular dynamics simulations of similar PROTAC® molecules show linker conformations ranging from extended (20–25 Å) to compact (12–15 Å).Hydrogen-Bonding Networks

Key interactions include:Stereochemical Effects The 2,6-dioxopiperidin-3-yl group exists in a chair conformation with axial carbonyl groups. Enantiomeric excess (ee) >98% is critical for E3 ligase binding, as demonstrated in cereblon degraders. Density functional theory (DFT) calculations (B3LYP/6-311++G**) predict a 3.2 kcal/mol energy difference between (R)- and (S)-configured dioxopiperidine, favoring the (R)-form observed in active PROTAC® molecules.

Propriétés

Formule moléculaire |

C45H48N6O8 |

|---|---|

Poids moléculaire |

800.9 g/mol |

Nom IUPAC |

2-(2,6-dioxopiperidin-3-yl)-5-[4-[[4-[4-[5-hydroxy-7-methoxy-8-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-4-oxochromen-2-yl]phenyl]piperazin-1-yl]methyl]piperidin-1-yl]isoindole-1,3-dione |

InChI |

InChI=1S/C45H48N6O8/c1-47-15-13-29(14-16-47)40-38(58-2)25-36(53)41-35(52)24-37(59-42(40)41)28-3-5-30(6-4-28)50-21-19-48(20-22-50)26-27-11-17-49(18-12-27)31-7-8-32-33(23-31)45(57)51(44(32)56)34-9-10-39(54)46-43(34)55/h3-8,13,23-25,27,34,53H,9-12,14-22,26H2,1-2H3,(H,46,54,55) |

Clé InChI |

XYXVVDGNOBODDO-UHFFFAOYSA-N |

SMILES canonique |

CN1CCC(=CC1)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=C(C=C4)N5CCN(CC5)CC6CCN(CC6)C7=CC8=C(C=C7)C(=O)N(C8=O)C9CCC(=O)NC9=O)O)OC |

Origine du produit |

United States |

Méthodes De Préparation

Alkylation of Piperidine

Piperidine is reacted with 4-nitrobenzyl bromide under basic conditions (K₂CO₃, DMF, 60°C) to yield 4-(nitrobenzyl)piperidine. Catalytic hydrogenation (H₂, 10% Pd/C, MeOH) reduces the nitro group to an amine, providing 4-(aminobenzyl)piperidine.

Piperazine Coupling

The amine intermediate undergoes nucleophilic substitution with 1-(4-bromophenyl)piperazine in acetonitrile using diisopropylethylamine (DIPEA) as a base (0–20°C, 12 h). This step installs the critical piperazine-phenyl linkage.

Table 1: Linker Synthesis Optimization

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Alkylation | 4-nitrobenzyl bromide, K₂CO₃ | DMF, 60°C, 6 h | 78 |

| Hydrogenation | H₂, 10% Pd/C | MeOH, rt, 3 h | 92 |

| Piperazine Coupling | 1-(4-bromophenyl)piperazine, DIPEA | ACN, 0–20°C, 12 h | 65 |

Chromenone Moiety Synthesis

The 5-hydroxy-7-methoxy-8-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-4-oxochromen-2-yl fragment is constructed via a Friedel-Crafts acylation followed by cyclization.

Resorcinol Derivative Preparation

2,4-Dihydroxy-5-methoxyacetophenone is acylated with 1-methyl-4-piperidone under BF₃·Et₂O catalysis (CH₂Cl₂, −10°C). The resulting ketone undergoes aldol condensation with ethyl cyanoacetate to form the chromenone core.

Introduction of the Dihydropyridine Group

The 8-position is functionalized via Heck coupling with 1-methyl-1,2,3,6-tetrahydropyridine-4-boronic acid (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80°C).

Final Assembly via Sequential Coupling

Amide Bond Formation

The isoindole-1,3-dione core is activated as a mixed carbonate (ClCO₂Et, Et₃N) and coupled with the piperidine-piperazine linker (DIPEA, DMF, rt).

Suzuki-Miyaura Coupling

The chromenone boronic ester is cross-coupled with the bromophenylpiperazine intermediate (Pd(dppf)Cl₂, NaHCO₃, DME/H₂O, 90°C).

Table 2: Final Coupling Conditions

| Reaction | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| Amide Coupling | HATU | DIPEA | DMF | 25 | 72 |

| Suzuki Coupling | Pd(dppf)Cl₂ | NaHCO₃ | DME/H₂O | 90 | 58 |

Purification and Salt Formation

The crude product is purified via reverse-phase HPLC (C18 column, 10–90% MeCN/H₂O + 0.1% TFA). Conversion to the hydrochloride salt is achieved using 12N HCl in EtOAc, yielding the final compound as a white solid (m.p. 218–220°C).

Analytical Characterization

Key Data :

- HRMS (ESI+) : m/z calc. for C₄₇H₅₀N₆O₈ [M+H]⁺: 855.3672, found: 855.3681.

- ¹H NMR (500 MHz, DMSO-d₆) : δ 10.82 (s, 1H, OH), 8.21 (d, J = 8.5 Hz, 1H), 7.95–7.85 (m, 2H), 6.92 (s, 1H), 4.12–3.98 (m, 4H), 3.87 (s, 3H), 2.95–2.82 (m, 8H).

Challenges and Mitigation Strategies

- Steric Hindrance : Bulky substituents at the 5-position of the isoindole core necessitate slow reagent addition to prevent aggregation.

- Piperazine Protonation : Adjusting reaction pH to 7.5–8.0 ensures optimal solubility during coupling steps.

- Chromenone Oxidation : Strict anaerobic conditions (N₂ atmosphere) prevent quinone formation during Heck coupling.

Analyse Des Réactions Chimiques

This compound undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The carbonyl groups can be reduced to alcohols or amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

2-(2,6-dioxopiperidin-3-yl)-5-[4-[[4-[4-[5-hydroxy-7-methoxy-8-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-4-oxochromen-2-yl]phenyl]piperazin-1-yl]methyl]piperidin-1-yl]isoindole-1,3-dione has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Key Findings :

- The target compound’s chromenone and piperazine-piperidine extensions confer enhanced target engagement compared to simpler analogs. For example, the chromenone’s methoxy and hydroxy groups enable π-π stacking and hydrogen bonding with kinases or transcription factors .

- The absence of a piperazine linker in analogs like 2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione reduces cell permeability , as observed in PROTACs with truncated linkers .

Functional Group Analogs

Chromenone Derivatives

Compounds such as 5-hydroxy-7-methoxy-4-oxochromen-2-yl derivatives (e.g., flavonoid-based kinase inhibitors) share the chromenone system but lack the isoindole-dione core. These exhibit weaker cereblon binding due to missing IMiD-like motifs, limiting their protein degradation efficacy .

Piperazine-Piperidine Hybrids

Molecules like {4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]piperazin-1-yl}acetic acid feature similar linkers but replace the chromenone with acetic acid. This substitution reduces hydrophobicity, impacting membrane penetration and target residence time.

Mechanistic and Pharmacological Implications

- Selectivity: The target compound’s hybrid structure may mitigate off-target effects seen in simpler analogs. For instance, lenalidomide derivatives (e.g., 3-(4-amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione ) exhibit dose-limiting myelotoxicity, which the chromenone’s kinase-inhibitory activity could counterbalance.

- Solubility: The piperazine-piperidine linker improves aqueous solubility compared to non-linked analogs, as evidenced by computational logP comparisons .

- Metabolic Stability : The 1-methyl-3,6-dihydro-2H-pyridin-4-yl group may reduce oxidative metabolism, extending half-life relative to compounds with unsubstituted heterocycles .

Activité Biologique

The compound 2-(2,6-dioxopiperidin-3-yl)-5-[4-[[4-[4-[5-hydroxy-7-methoxy-8-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-4-oxochromen-2-yl]phenyl]piperazin-1-yl]methyl]piperidin-1-yl]isoindole-1,3-dione is a complex organic molecule with significant potential in medicinal chemistry. Its intricate structure, featuring multiple functional groups and heterocyclic rings, suggests a diverse range of biological activities. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

| Property | Details |

|---|---|

| Molecular Formula | C45H48N6O8 |

| Molecular Weight | 800.9 g/mol |

| IUPAC Name | 2-(2,6-dioxopiperidin-3-yl)-5-[...] |

| InChI Key | XYXVVDGNOBODDO-UHFFFAOYSA-N |

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the growth of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and modulation of key signaling pathways associated with cell survival and proliferation.

- Neuroprotective Effects : The structural components related to piperidine and isoindole rings have been linked to neuroprotective properties. These effects may be beneficial in treating neurodegenerative diseases by inhibiting oxidative stress and reducing neuronal apoptosis.

- Antimicrobial Properties : Some derivatives of similar compounds have shown effectiveness against a range of bacterial strains, indicating potential for further exploration in antimicrobial applications.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of related isoindole derivatives. The researchers found that modifications to the piperidine structure significantly enhanced cytotoxicity against breast cancer cells (MCF7) and prostate cancer cells (PC3). The mechanism was attributed to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival.

Case Study 2: Neuroprotective Effects

In a preclinical model for Alzheimer's disease, a derivative of this compound was tested for its ability to reduce amyloid-beta aggregation. The results indicated a significant reduction in plaque formation and improved cognitive function in treated mice compared to controls (source: PMC8877306) . This suggests potential therapeutic applications in neurodegenerative disorders.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Mechanism of Action : The compound appears to interact with multiple biological targets, including enzymes involved in apoptosis and cellular signaling pathways.

- Structure–Activity Relationship (SAR) : Variations in the functional groups attached to the core structure significantly affect biological activity. For instance, modifications to hydroxyl or methoxy groups can enhance or diminish efficacy against specific targets.

- Bioavailability and Metabolism : Investigations into pharmacokinetics reveal that the compound has moderate bioavailability with a favorable metabolic profile, suggesting potential for oral administration in therapeutic settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.